7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Overview
Description
7,7-dimethyl-3-(piperidin-1-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione is 302.16304257 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Topoisomerase Inhibition
Research has shown that the positioning of methyl groups on the C-7 piperazine ring of fluoroquinolones, which are structurally related to 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione, influences their potency against the mammalian enzyme topoisomerase II. These studies highlight the importance of structural modifications in enhancing the activity of such compounds against specific biological targets, which is crucial for developing therapeutic agents (Gootz et al., 1994).
Antibacterial and Antitubercular Activities
The synthesis and evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have demonstrated promising antitubercular agents against Mycobacterium tuberculosis. This research suggests that derivatives of 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione could be potent candidates for tuberculosis treatment (Kantevari et al., 2011).
Synthesis and Antibacterial Activity
A study on the synthesis and antibacterial activity of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, including similar compounds, has been conducted. These compounds were synthesized using different substituted isatins and evaluated for their antibacterial activities against human pathogenic bacteria, indicating their potential as antibacterial agents (Vinoth et al., 2021).
Anti-corrosion Performance
8-Hydroxyquinoline derivatives, structurally similar to the compound of interest, have been studied for their anti-corrosion potency in acidic mediums for mild steel. These studies are crucial for industrial applications where corrosion resistance is of paramount importance (Douche et al., 2020).
Cancer Research
Research on 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound derived from 6,7-dichloroquinoline-5,8-dione, has shown its anticancer activity by investigating its effects on lung carcinoma cells. This study highlights the potential of 7,7-dimethyl-3-(1-piperidinylcarbonyl)-7,8-dihydro-2,5(1H,6H)-quinolinedione derivatives in cancer treatment (Hsu et al., 2008).
Properties
IUPAC Name |
7,7-dimethyl-3-(piperidine-1-carbonyl)-6,8-dihydro-1H-quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)9-13-11(14(20)10-17)8-12(15(21)18-13)16(22)19-6-4-3-5-7-19/h8H,3-7,9-10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTSYAGXZUCEOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)N3CCCCC3)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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